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Introduction

Vidofludimus calcium (IMU-838) is an orally available small molecule inhibitor of human mitochondrial

enzyme dihydroorotate dehydrogenase (DHODH) with additional nuclear receptor related 1 (Nurr1)

activation properties. It is currently in clinical development for multiple chronic inflammatory and

autoimmune diseases including multiple sclerosis, ulcerative colitis, and rheumatoid arthritis [1] [2]. The

pharmacokinetic profile of vidofludimus demonstrates dose-proportional exposure across a clinical dose

range of 10-50 mg, with a geometric mean plasma half-life of approximately 30 hours at steady state,

supporting once-daily dosing regimens [3]. Robust bioanalytical methods for quantifying vidofludimus

plasma concentrations are essential for dose selection, exposure-response characterization, and

therapeutic drug monitoring in clinical development.

Sample Collection and Processing Protocols

Blood Collection and Processing
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Standardized protocols for sample collection and processing are critical for generating reliable plasma

concentration data:

Collection Tube: 3.0 ml K₂ EDTA Vacutainer tubes [3]
Processing Time: Centrifugation within 45 minutes of blood draw [3]

Centrifugation Parameters: 10 minutes at approximately 2,000× g using a precooled centrifuge
(5°C) [3]

Plasma Aliquot Preparation: Two aliquots of 0.3 mL plasma each (main and backup samples)
extracted using precision pipettes [3]

Storage Conditions: Plasma samples stored at -20°C until analysis [3]
Storage Stability: Validated for up to 3 months under these conditions [3]

Sample Collection Timepoints

Optimal sampling strategies for pharmacokinetic studies include:

Single-dose Studies: Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose [3]

Multiple-dose Studies: Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose on selected days
[3]

Trough Concentrations: Pre-dose samples collected at each clinic visit [4]

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reference method for vidofludimus quantification uses a validated direct liquid chromatography

tandem mass spectrometry approach [4]. This technique provides the necessary sensitivity, specificity,

and throughput required for clinical trial sample analysis.

3.1.1 Sample Preparation Procedure

Thawing: Frozen plasma samples are thawed at room temperature or in a refrigerated environment
Aliquoting: Precisely transfer 100 μL of plasma to labeled analysis tubes

Protein Precipitation: Add 300 μL of internal standard solution in organic solvent (e.g., acetonitrile or
methanol)
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Vortexing: Mix thoroughly for 30-60 seconds
Centrifugation: Centrifuge at ≥10,000× g for 5-10 minutes to precipitate proteins
Supernatant Transfer: Carefully transfer clarified supernatant to autosampler vials

3.1.2 LC-MS/MS Operating Conditions

Table: Typical LC-MS/MS Parameters for Vidofludimus Quantification

Parameter Specification Purpose

Chromatography Reverse-phase C18 column (e.g., 2.1×50 mm, 1.8-2.7
μm)

Separation

Mobile Phase A 0.1% Formic acid in water Aqueous
component

Mobile Phase B 0.1% Formic acid in acetonitrile or methanol Organic component

Gradient 5-95% B over 3-5 minutes Elution

Flow Rate 0.3-0.6 mL/min Column optimization

Injection Volume 5-20 μL Sensitivity

Mass
Spectrometer

Triple quadrupole with ESI source Detection

Ionization Mode Negative or positive ESI Ionization efficiency

MRM Transition m/z 355.1 → specific product ion Selectivity

Method Validation Parameters

Bioanalytical methods should be validated according to regulatory guidelines assessing:

Accuracy and Precision: Intra-day and inter-day variability ≤15%

Linearity: Typically 1-500 ng/mL range with R² ≥0.99
Selectivity: No interference from plasma matrix components

Recovery: Extraction efficiency consistent and reproducible
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Stability: Bench-top, freeze-thaw, and long-term storage stability

Pharmacokinetic Data Analysis

Key Pharmacokinetic Parameters

Table: Mean Pharmacokinetic Parameters of Vidofludimus from Clinical Studies [3]

Parameter
10 mg Single
Dose

30 mg Single
Dose

45 mg Multiple
Dose

50 mg Multiple
Dose

Cₘₐₓ (ng/mL) Data not
reported

Data not
reported

Data not reported Data not reported

Tₘₐₓ (h) Data not
reported

Data not
reported

Data not reported Data not reported

AUCₜ (h·ng/mL) Data not
reported

Data not
reported

Data not reported Data not reported

t₁/₂ (h) ~30 ~30 ~30 ~30

Accumulation
Ratio

- - ~2 ~2

Time to Steady
State

- - 6-8 days 6-8 days

Critical Pharmacokinetic Characteristics

Dose Proportionality: Vidofludimus exhibits dose-proportional pharmacokinetics after single
and multiple oral dosing in the 10-50 mg range [3]

Food Effect: No clinically relevant impact of food on pharmacokinetics [3]
Absorption: Well absorbed after oral administration with once-daily dosing suitability [3]
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Metabolism: Primarily metabolized via O-demethylation with CYP2C8 as the predominant hepatic

CYP isoform involved; CYP2C9 contributes to a lesser extent [3]
Accumulation: Approximately 2-fold accumulation with multiple daily dosing [3]

The following diagram illustrates the complete workflow from sample collection to data analysis:
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Vidofludimus Plasma Concentration Analysis Workflow

Sample Collection & Processing

LC-MS/MS Analysis

Blood Collection
(K₂ EDTA Vacutainer)
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Pharmacokinetic Analysis

PK Parameter Calculation
(Cₘₐₓ, Tₘₐₓ, AUC, t½)

Concentration Data

Population PK Modeling

Data Interpretation &
Study Reporting

Click to download full resolution via product page

Clinical Applications and Correlations

Exposure-Response Relationships

Therapeutic drug monitoring of vidofludimus has established several key exposure-response relationships:

DHODH Inhibition: Plasma concentrations correlate with inhibition of activated lymphocyte
proliferation [3] [5]

Biomarker Modulation: Dose-dependent reductions in neurofilament light chain (NfL) levels
observed in multiple sclerosis patients [1] [2]

Clinical Efficacy: 30 mg and 45 mg daily doses demonstrated significant suppression of
gadolinium-enhancing lesions (74-78%) in relapsing-remitting multiple sclerosis [2]

Safety Relationships: Hematuria observed primarily at higher exposure levels (AUC₀–₂₄,ss >259.5
h·μg/mL) [3]

Special Population Considerations
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Hepatic Impairment: Potential need for dose adjustment due to primary CYP2C8 metabolism [3]

Renal Impairment: Monitoring recommended as renal elimination pathway not fully characterized
Drug Interactions: Potential interactions with strong CYP2C8 inhibitors/inducers; limited

interaction potential with food [3]

Quality Control and Assurance

Batch Acceptance Criteria

Calibration Standards: ≥75% (≥6/8) should be within ±15% of nominal values (±20% at LLOQ)

Quality Controls: ≥67% of QC levels (≥4/6) and ≥50% at each concentration should be within ±15%
of nominal values

IS Response: Consistent internal standard response across all samples (<30% variability)

Documentation Requirements

Sample Chain of Custody: Complete documentation from collection to analysis

Instrument Calibration Records: Daily system suitability and mass calibration verification
Processing Deviations: Documentation and impact assessment of any deviations from protocol

Troubleshooting Guide

Table: Common LC-MS/MS Issues and Resolution Strategies

Issue Potential Causes Resolution Approaches

Low Sensitivity Source contamination, MS

calibration drift, matrix effects

Clean ion source, recalibrate MS,

optimize source parameters, modify
extraction

Poor
Chromatography

Column degradation, mobile phase
issues, inadequate gradient

Replace column, prepare fresh mobile
phases, adjust gradient
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Issue Potential Causes Resolution Approaches

Irreproducible
Retention

Temperature fluctuations, mobile
phase inconsistency, column failure

Use column heater, ensure mobile
phase consistency, replace column

High Background Contaminated solvents, system
carryover, matrix interference

Use HPLC-grade solvents, implement
wash steps, improve sample cleanup

Conclusion

The validated LC-MS/MS method for quantifying vidofludimus plasma concentrations provides robust,

sensitive, and specific measurement of drug exposure in clinical samples. Adherence to the standardized

protocols for sample collection, processing, and analysis ensures generation of high-quality

pharmacokinetic data essential for dose selection and therapeutic optimization across multiple autoimmune

indications. The dose-proportional pharmacokinetics and favorable half-life of vidofludimus support its

continued clinical development with therapeutic drug monitoring playing a crucial role in establishing

optimal dosing regimens for diverse patient populations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Analytical Methods for Quantifying Vidofludimus Plasma

Concentrations: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548869#vidofludimus-plasma-concentration-measurement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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